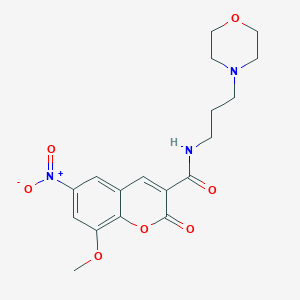
1-(2-Ethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by other names such as ETTU, N-(2-Ethoxyphenyl)-N'-[2-(3-thienyl)benzyl]urea, and NSC 338258.
Wissenschaftliche Forschungsanwendungen
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
A study by Vidaluc et al. (1995) on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, closely related to the target compound, showed these derivatives' potential as novel acetylcholinesterase inhibitors. This research aimed at optimizing pharmacophoric moieties for enhanced antiacetylcholinesterase activity, indicating potential applications in treating diseases like Alzheimer's by inhibiting the enzyme responsible for acetylcholine breakdown (Vidaluc et al., 1995).
Synthesis and Urea Applications in Organic Chemistry
Thalluri et al. (2014) discussed the utilization of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of ureas from carboxylic acids, showcasing a method that allows for efficient conversion to ureas under mild conditions. This highlights ureas' significant role in organic synthesis and potential industrial applications (Thalluri et al., 2014).
Urea-Doped ZnO Films in Solar Cells
Wang et al. (2018) investigated the application of urea-doped ZnO films as an electron transport layer in inverted polymer solar cells, demonstrating a significant increase in power conversion efficiency. This suggests that similar urea derivatives could be explored for enhancing the efficiency of photovoltaic devices, contributing to renewable energy technologies (Wang et al., 2018).
Urea Derivatives in Enzyme Inhibition and Anticancer Activity
Research by Mustafa et al. (2014) synthesized various urea derivatives to study their urease, β-glucuronidase, and phosphodiesterase enzyme inhibition assays, showing a range of inhibitory activities. This indicates the potential therapeutic applications of urea derivatives in designing inhibitors for various enzymes involved in disease pathways (Mustafa et al., 2014).
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-2-24-19-10-6-5-9-18(19)22-20(23)21-13-15-7-3-4-8-17(15)16-11-12-25-14-16/h3-12,14H,2,13H2,1H3,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRKTFHRNQDTJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2403741.png)

![4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether](/img/structure/B2403744.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate](/img/structure/B2403751.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2403753.png)
![ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2403754.png)




![N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2403762.png)
